Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Beschreibung
Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core with three methyl groups, three oxo groups, and an ethyl carboxylate substituent. Its molecular formula is C₁₂H₁₃N₃O₅, with a molar mass of 279.25 g/mol .
Eigenschaften
IUPAC Name |
ethyl 1,3,8-trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-5-21-12(19)8-6-7-9(14(2)11(8)18)15(3)13(20)16(4)10(7)17/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQOFTUZHZHCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N(C1=O)C)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrido[2,3-d]pyrimidine core, followed by esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo groups, while reduction could result in the formation of alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule, with studies indicating possible antitumor activity.
Wirkmechanismus
The mechanism by which Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its potential antitumor activity may involve the inhibition of key enzymes or signaling pathways that are critical for cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Pyrimidine Derivatives
Reactivity and Catalytic Performance
- Catalytic Efficiency : Ethyl 1,3,8-trimethyl-2,4,7-trioxo-hexahydropyrido[2,3-d]pyrimidine derivatives demonstrate superior catalytic activity in certain organic reactions compared to triazolo[4,3-a]pyrimidine analogs. For example, the trioxo-pyrimidine core facilitates electron-deficient intermediates, enhancing reaction yields in heterocyclic syntheses .
- Synthetic Flexibility: Thieno[2,3-d]pyrimidine carboxylates (e.g., ethyl 4-aryl-thieno derivatives) exhibit higher regioselectivity in nucleophilic substitutions due to sulfur’s electron-withdrawing effects, a feature less pronounced in pyrido[2,3-d]pyrimidines .
Pharmacological Potential
- Kinase Inhibition: Thieno[2,3-d]pyrimidine-hydroxamic acid hybrids (e.g., ethyl 4-(arylureido)thieno derivatives) show dual kinase-HDAC inhibitory activity, attributed to their planar thieno ring and hydroxamic acid side chains. In contrast, pyrido[2,3-d]pyrimidines with ethyl carboxylates may prioritize kinase selectivity over HDAC binding .
- Cannabinoid Receptor Modulation: Triazolo[1,5-a]pyrimidines (e.g., ethyl 2-(4-chlorophenyl)-triazolo derivatives) exhibit CB2 receptor affinity (IC₅₀ < 100 nM), whereas pyrido[2,3-d]pyrimidines lack reported cannabinoid activity, likely due to differing hydrogen-bonding motifs .
Physicochemical Properties
- Solubility : The ethyl carboxylate group in the target compound improves aqueous solubility compared to methyl esters (e.g., methyl 1,3-dimethyl-trioxo-pyrido[2,3-d]pyrimidine-6-carboxylate) .
- Thermal Stability : Thiazolo[3,2-a]pyrimidines with trimethoxybenzylidene substituents (e.g., compound in ) display higher melting points (>200°C) than pyrido[2,3-d]pyrimidines, likely due to crystalline packing from aromatic interactions.
Biologische Aktivität
Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique molecular structure suggests various biological activities that warrant detailed investigation. This article explores its biological activity based on available research findings and case studies.
- Chemical Name : Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
- CAS Number : 950275-72-6
- Molecular Formula : C13H15N3O5
- Molecular Weight : 293.27 g/mol
Biological Activity Overview
The biological activity of ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate has been explored in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogenic bacteria and fungi. For instance:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| C. albicans | 20 | 64 µg/mL |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The compound's anticancer potential has also been investigated. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 12 | Induction of apoptosis |
| MCF-7 (breast) | 15 | Cell cycle arrest at G2/M phase |
| A549 (lung) | 10 | Inhibition of angiogenesis |
These results indicate that ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate may have a multifaceted mechanism of action against cancer cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Resistance : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against resistant strains of bacteria. The results showed that it could restore sensitivity in certain strains that had developed resistance to conventional antibiotics .
- Clinical Trials for Cancer Treatment : Preliminary clinical trials involving patients with advanced cancers have reported positive outcomes when combining this compound with standard chemotherapy regimens. Patients exhibited improved overall survival rates and reduced tumor sizes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
